4-(5-methylfuran-2-yl)pyrrolidin-2-one
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Overview
Description
4-(5-Methylfuran-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a 5-methylfuran group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a furan and a pyrrolidinone moiety in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methylfuran-2-yl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methylfurfural and a suitable amine, such as pyrrolidine.
Condensation Reaction: The 5-methylfurfural undergoes a condensation reaction with pyrrolidine under acidic or basic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized to form the pyrrolidinone ring. This step often requires heating and the presence of a catalyst, such as a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., hydrochloric acid).
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfuran-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Oxidation of the furan ring can yield 5-methylfuran-2(5H)-one.
Reduction: Reduction of the pyrrolidinone ring can produce 4-(5-methylfuran-2-yl)pyrrolidin-2-ol.
Substitution: Halogenation of the furan ring can result in compounds like 4-(5-bromomethylfuran-2-yl)pyrrolidin-2-one.
Scientific Research Applications
4-(5-Methylfuran-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 4-(5-methylfuran-2-yl)pyrrolidin-2-one depends on its specific application:
Biological Activity: The compound may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Chemical Reactivity: The presence of both the furan and pyrrolidinone moieties allows for diverse reactivity, enabling it to participate in multiple types of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)pyrrolidin-2-one: Similar structure but lacks the methyl group on the furan ring.
4-(5-Methylthiophen-2-yl)pyrrolidin-2-one: Contains a thiophene ring instead of a furan ring.
4-(5-Methylpyridin-2-yl)pyrrolidin-2-one: Features a pyridine ring instead of a furan ring.
Uniqueness
4-(5-Methylfuran-2-yl)pyrrolidin-2-one is unique due to the presence of the 5-methylfuran group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
133933-65-0 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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